1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a urea moiety
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .
Mode of Action
This compound acts as a potent and selective antagonist at the 5-HT6R . It binds to the receptor, blocking its activation and thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory .
Pharmacokinetics
The compound shows a good pharmacokinetic profile . .
Result of Action
The result of the action of this compound is an improvement in cognitive function . By increasing the levels of glutamate and acetylcholine in the brain, it enhances learning and memory .
Preparation Methods
The synthesis of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclopentyl isocyanate with 1-methylpiperidin-4-ylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where nucleophiles such as halides or amines can replace existing substituents.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Comparison with Similar Compounds
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)carbamate: This compound has a carbamate group instead of a urea moiety, leading to different chemical properties and reactivity.
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)thiourea:
1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)amide: This amide derivative exhibits distinct chemical and biological properties compared to the urea compound.
Properties
IUPAC Name |
1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVUJOHMZLXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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